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molecular formula C4H5NNaO B8480401 Cyanoacetone sodium

Cyanoacetone sodium

Cat. No. B8480401
M. Wt: 106.08 g/mol
InChI Key: AWDAGITZFQFGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947697B1

Procedure details

Under argon gas atmosphere, to a solution of 1-bromo-2-chloro-4-methoxybenzene (120 g) in a mixed diglyme (230 mL) and 1,2-dimethoxyethane (90 mL), sodium cyano acetone (62.6 g), sodium t-butoxide (114.6 g) and sodium iodide (81.2 g) were added with stirring at room temperature to obtain a suspension. By another process, under argon gas atmosphere, a mixture of diglyme (40 mL), palladium acetate (426 mg) and triphenylphosphine (1.99 g) was stirred for about 30 minutes at 110° C. to dissolve. This solution was dropped into the above suspension. The mixture was warmed to 110 to 115° C. of internal temperature and stirred for 7 hours. The reaction mixture was cooled, diluted with ethyl acetate (480 mL) and washed with an aqueous solution of sulfuric acid (concentrated sulfuric acid 101 g/water 660 mL). The organic layer was washed with 10% saturated aqueous solution of sodium chloride (360 mL) twice. Activated charcoal (3.6 g) was added to the organic layer. The mixture was stirred for 1 hour and filtered. The filtrate was washed with ethyl acetate (240 mL) to obtain a solution of 1-cyano-1-(2-chloro-4-methoxyphenyl)propan-2-on (971.7 g).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
114.6 g
Type
reactant
Reaction Step One
Quantity
81.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step Two
Quantity
426 mg
Type
catalyst
Reaction Step Three
Quantity
1.99 g
Type
catalyst
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[Cl:10].[C:11]([CH2:13][C:14](=[O:16])[CH3:15])#[N:12].[Na].CC(C)([O-])C.[Na+].[I-].[Na+]>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.COCCOCCOC.COCCOC>[C:11]([CH:13]([C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[Cl:10])[C:14](=[O:16])[CH3:15])#[N:12] |f:1.2,3.4,5.6,8.9.10,^1:16|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)Cl
Name
Quantity
62.6 g
Type
reactant
Smiles
C(#N)CC(C)=O.[Na]
Name
Quantity
114.6 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
81.2 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
230 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
426 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
1.99 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a suspension
STIRRING
Type
STIRRING
Details
was stirred for about 30 minutes at 110° C.
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
This solution was dropped into the above suspension
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 110 to 115° C. of internal temperature
STIRRING
Type
STIRRING
Details
stirred for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with an aqueous solution of sulfuric acid (concentrated sulfuric acid 101 g/water 660 mL)
WASH
Type
WASH
Details
The organic layer was washed with 10% saturated aqueous solution of sodium chloride (360 mL) twice
ADDITION
Type
ADDITION
Details
Activated charcoal (3.6 g) was added to the organic layer
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with ethyl acetate (240 mL)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(C)=O)C1=C(C=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 971.7 g
YIELD: CALCULATEDPERCENTYIELD 801.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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